1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate
Description
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a synthetic organic compound characterized by a propanedioate ester core (diethyl malonate derivative) substituted at the 2-position with a pyren-1-ylmethylidene group. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts distinct electronic and photophysical properties, such as fluorescence and enhanced π-conjugation, which are advantageous in materials science and optoelectronics .
Properties
IUPAC Name |
diethyl 2-(pyren-1-ylmethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKPQCVESDHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate typically involves the condensation of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or piperidine
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted esters or amides
Scientific Research Applications
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has several applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety allows the compound to intercalate into DNA and interact with proteins, affecting their function and activity. The ester groups can also undergo hydrolysis, releasing the active pyrene derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The pyrene substituent in the target compound introduces significant hydrophobicity and π-stacking capability, unlike the pyrrolidine (polar amine) or furan (heteroaromatic) groups in analogs .
- The thietane-pyrimidine-thioacetate group in confers sulfur-based reactivity, contrasting with the purely hydrocarbon-based pyrene.
Physicochemical Properties
Analysis :
- The pyrene group increases hydrophobicity (higher XlogP) compared to the pyrrolidine derivative , which may enhance membrane permeability but reduce aqueous solubility.
- The thietane-pyrimidine analog has a higher polar surface area due to sulfur and nitrogen atoms, favoring solubility in polar solvents.
Biological Activity
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate, with the CAS number 127856-68-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound belongs to a class of derivatives that exhibit significant biological activities. Its structure is characterized by the presence of a pyrene moiety, which is known for its photophysical properties and potential applications in biomedicine.
Target of Action
This compound has been associated with various biological activities including antimicrobial and antioxidant effects. Similar compounds have demonstrated potent interactions with microbial targets and oxidative stress pathways .
Mode of Action
The compound likely interacts with biological targets through enzyme inhibition or disruption of essential biochemical processes. This interaction can lead to the modulation of various signaling pathways involved in cellular responses .
Biochemical Pathways
Research indicates that compounds with structural similarities to this compound can interfere with biochemical pathways related to microbial growth and oxidative stress. These pathways are critical for maintaining cellular homeostasis and responding to environmental stressors .
Biological Activities
Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent. Studies on similar thiazole derivatives have reported significant antimicrobial properties .
Antioxidant Activity : The antioxidant capacity of this compound may play a crucial role in protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress .
Research Findings and Case Studies
Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. How do solvent polarity and pH affect aggregation-induced emission (AIE) properties?
- Methodological Answer : Solvatochromic shifts in fluorescence spectra (e.g., red-edge excitation shifts) correlate with solvent polarity. pH-dependent studies (buffers from 2–12) assess protonation effects on the pyrenyl moiety. Dynamic Light Scattering (DLS) monitors nanoparticle formation in aqueous mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
